molecular formula C12H8F2N6 B2999208 (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine CAS No. 537667-39-3

(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2999208
CAS No.: 537667-39-3
M. Wt: 274.235
InChI Key: FDODHMHGHPQEST-RMOCHZDMSA-N
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Description

(E)-6-(2-(3,4-Difluorobenzylidene)hydrazinyl)-9H-purine (CAS: 537667-39-3) is a purine derivative featuring a hydrazinyl linker at position 6 of the purine core, substituted with a 3,4-difluorobenzylidene group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting biological pathways influenced by purine analogs.

Properties

IUPAC Name

N-[(E)-(3,4-difluorophenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N6/c13-8-2-1-7(3-9(8)14)4-19-20-12-10-11(16-5-15-10)17-6-18-12/h1-6H,(H2,15,16,17,18,20)/b19-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDODHMHGHPQEST-RMOCHZDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=NC=NC3=C2NC=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=NC=NC3=C2NC=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine, also known as Benzaldehyde, 3,4-difluoro-, 2-(9H-purin-6-yl)hydrazone, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₈F₂N₆
  • Molar Mass : 274.23 g/mol
  • Density : 1.57 g/cm³ (predicted)
  • Boiling Point : 544.7 °C (predicted)
  • pKa : 10.91 (predicted)
PropertyValue
Molecular FormulaC₁₂H₈F₂N₆
Molar Mass274.23 g/mol
Density1.57 g/cm³
Boiling Point544.7 °C
pKa10.91

Biological Activity

Research indicates that (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine exhibits various biological activities, primarily through its interaction with purine metabolism and potential inhibition of certain enzymes.

  • Inhibition of Purine Metabolism : This compound may interfere with purine metabolism pathways, which are crucial in cellular energy transfer and signaling.
  • Antioxidant Properties : Some studies suggest that hydrazone derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

Study on Enzyme Inhibition

A study explored the inhibitory effects of various hydrazones on H+/K+ ATPase activity, a critical enzyme in gastric acid secretion. The results indicated that certain derivatives showed significant inhibition, suggesting a potential therapeutic role in conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine with target proteins involved in purine metabolism. These studies revealed promising interactions with key enzymes, indicating a potential for drug development targeting hyperuricemia and gout .

Comparative Analysis with Related Compounds

To understand the biological activity of (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine better, it is useful to compare it with other purine derivatives:

Compound NameBiological ActivityReference
(E)-6-(2-(benzylidene)hydrazinyl)-9H-purineModerate antioxidant activity
(E)-6-(2-(4-fluorobenzylidene)hydrazinyl)-9H-purineSignificant enzyme inhibition
Benzaldehyde hydrazonesAntioxidant and anti-inflammatory

Scientific Research Applications

The compound (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine, also known as Benzaldehyde, 3,4-difluoro-, 2-(9H-purin-6-yl)hydrazone, has the molecular formula C12H8F2N6 and a molar mass of 274.23 . It is a hydrazone derivative of purine with potential applications in medicinal chemistry .

Physicochemical Properties

  • Density: The predicted density of the compound is 1.57±0.1 g/cm3 .
  • Boiling Point: The predicted boiling point is 544.7±50.0 °C .
  • pKa: The predicted pKa is 10.91±0.70 .

Synthesis of Hydrazones

Hydrazones can be synthesized through various methods :

  • Reacting a compound A (benzo[d]thiazol-2-amine) with hydrazine hydrate and concentrated HCl in ethylene glycol, followed by refluxing to obtain compound B. Reacting compound B with different aldehydes in the presence of glacial acetic acid yields hydrazones .
  • Reacting intermediates (5a-b), prepared by filtration from hydrazine hydrate and (4a-b) in tetrahydrofuran, with an aromatic aldehyde in ethanol to obtain the targeted compounds II .

The formation of hydrazones can be confirmed by the presence of an absorption band at 1612–1630 cm–1 for the imine group .

Potential Applications

While specific applications of (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine are not detailed in the provided search results, the synthesis and biological evaluation of related compounds suggest potential uses :

  • Antiplatelet Agents: N6 hydrazone derivatives of 8-azapurine have shown antiplatelet aggregation activity, suggesting that (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine may have similar properties .
  • DDX3 Inhibitors: Certain compounds with structural similarities to (E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine have been identified as inhibitors of DEAD-box RNA helicase DDX3, with potential therapeutic applications in treating viral infections and hyperproliferative diseases .
  • Anti-inflammatory and Antiulcer activity: Benzo[d]thiazole-hydrazones have been investigated for their in vitro inhibition of H+/K+ ATPase and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Fluorine Substitution Patterns
  • Target Compound: The 3,4-difluoro substitution on the benzylidene group introduces steric and electronic effects that may enhance binding affinity or metabolic stability compared to non-fluorinated analogs.
  • Analog 1 : (E)-2-Chloro-6-(2-(3-fluorophenyl)hydrazinyl)-9H-purine (9a) replaces the 3,4-difluoro group with a single 3-fluoro substituent. This compound was synthesized via dual irradiation cycles (70°C, 10 min each) with a 60% yield, highlighting the role of fluorine positioning in reaction efficiency .
  • Analog 2 : 2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide () shares the 3,4-difluoro substitution but replaces the purine core with a carbothioamide moiety. It exhibits a melting point of 196–197°C, suggesting higher crystallinity compared to purine derivatives .
Non-Fluorinated Analogs
  • Analog 3 : 1-(6-Chloro-9H-purin-2-yl)hydrazine () lacks the benzylidene group entirely, instead featuring a hydrazine substituent at position 4. Its synthesis involves hydrazine hydrate and dichloropurine, yielding intermediates for further functionalization .

Functional Group Modifications on the Purine Core

Piperazine-Substituted Derivatives
  • Analog 4 : 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine (30) () replaces the hydrazinyl group with a piperazine ring. This modification resulted in a lower yield (21%) and higher melting point (210–211°C), likely due to increased molecular rigidity .
Thiazole and Carbazole Hybrids
  • Analog 5 : Carbazole-based thiazoles (e.g., P1–P3 in ) incorporate hydrazinyl linkages but replace the purine core with a thiazole-carbazole system. These compounds exhibit tunable optical properties, emphasizing the versatility of hydrazine derivatives in materials science .

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Analytical Methods Key Spectral Data Reference
(E)-6-(2-(3,4-Difluorobenzylidene)hydrazinyl)-9H-purine N/R N/R Likely NMR (¹H, ¹³C, ¹⁹F), MS
2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide 196–197 ¹H/¹³C/¹⁹F NMR, IR, MS NH₂ (IR: 3300 cm⁻¹), C=S (IR: 1250 cm⁻¹)
6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine N/R NMR, MS Sulfanyl group (δ 3.5–4.0 ppm in ¹H NMR)

Discussion of Structural and Functional Differences

  • Electronic Effects: Fluorine atoms on the benzylidene group (e.g., 3,4-difluoro vs.
  • Biological Relevance : Piperazine-substituted purines () are often explored for CNS targets due to their ability to cross the blood-brain barrier, whereas hydrazinyl purines may interact with nucleotide-binding enzymes .
  • Synthetic Challenges : Lower yields in piperazine derivatives (e.g., 21% for compound 30) suggest steric hindrance or side reactions, contrasting with the higher efficiency of microwave-assisted syntheses (e.g., 60% for compound 9a) .

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